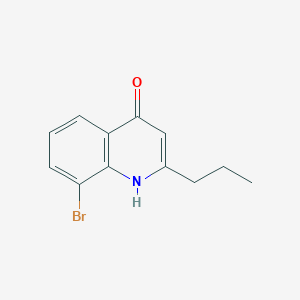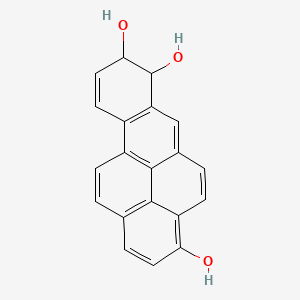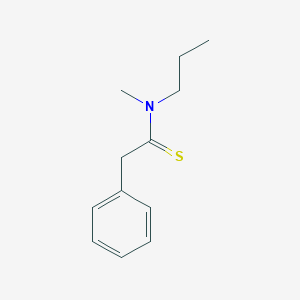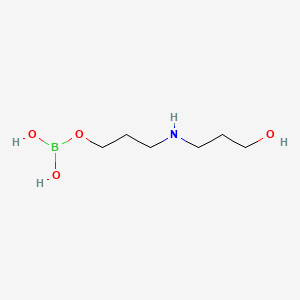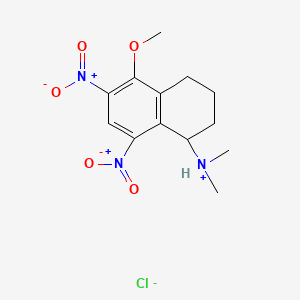
1-Naphthylamine, 1,2,3,4-tetrahydro-N,N-dimethyl-6,8-dinitro-5-methoxy-, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Naphthylamine, 1,2,3,4-tetrahydro-N,N-dimethyl-6,8-dinitro-5-methoxy-, hydrochloride is a complex organic compound with a molecular formula of C₁₀H₁₃N·HCl. It is a derivative of naphthylamine, featuring multiple functional groups including amino, nitro, and methoxy groups. This compound is known for its applications in scientific research, particularly in chemistry, biology, and medicine.
Synthetic Routes and Reaction Conditions:
Reduction of Naphthylamine Derivatives: The compound can be synthesized by reducing naphthylamine derivatives using suitable reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Nitration and Methoxylation: The compound undergoes nitration to introduce nitro groups at specific positions on the naphthalene ring, followed by methoxylation to add the methoxy group.
Industrial Production Methods:
Batch Production: Industrial production often involves batch processes where raw materials are added in specific quantities and subjected to controlled reaction conditions to ensure consistent product quality.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to remove impurities and obtain the desired compound in high purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the conversion of the amino group to a nitro group.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Substitution reactions can occur at various positions on the naphthalene ring, introducing different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and nitric acid (HNO₃).
Reduction: Reducing agents such as tin (Sn) and hydrochloric acid (HCl) are often used.
Substitution: Reagents like sulfuric acid (H₂SO₄) and acetic anhydride (Ac₂O) are used for substitution reactions.
Major Products Formed:
Oxidation Products: Nitro derivatives of the compound.
Reduction Products: Amino derivatives of the compound.
Substitution Products: Various substituted naphthalene derivatives.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: It serves as a probe in biological studies to understand cellular processes and interactions.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The compound exerts its effects through interactions with molecular targets and pathways. The specific mechanism depends on the context of its application, such as its role in biological systems or chemical reactions. For example, in biological systems, it may interact with enzymes or receptors, leading to specific cellular responses.
Comparación Con Compuestos Similares
1-Naphthylamine: A simpler derivative without the additional nitro and methoxy groups.
2-Naphthylamine: A structural isomer with the amino group at a different position on the naphthalene ring.
Naphthalene-1,5-diamine: A compound with two amino groups on the naphthalene ring.
Uniqueness: 1-Naphthylamine, 1,2,3,4-tetrahydro-N,N-dimethyl-6,8-dinitro-5-methoxy-, hydrochloride is unique due to its specific arrangement of functional groups, which influences its reactivity and applications compared to its similar compounds.
Propiedades
Número CAS |
64037-82-7 |
|---|---|
Fórmula molecular |
C13H18ClN3O5 |
Peso molecular |
331.75 g/mol |
Nombre IUPAC |
(5-methoxy-6,8-dinitro-1,2,3,4-tetrahydronaphthalen-1-yl)-dimethylazanium;chloride |
InChI |
InChI=1S/C13H17N3O5.ClH/c1-14(2)9-6-4-5-8-12(9)10(15(17)18)7-11(16(19)20)13(8)21-3;/h7,9H,4-6H2,1-3H3;1H |
Clave InChI |
HNFGCJDTDFCKFO-UHFFFAOYSA-N |
SMILES canónico |
C[NH+](C)C1CCCC2=C1C(=CC(=C2OC)[N+](=O)[O-])[N+](=O)[O-].[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


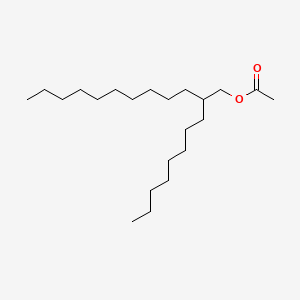

![calcium;2-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]-3,5-dichloro-4-methylbenzenesulfonate](/img/structure/B15347585.png)

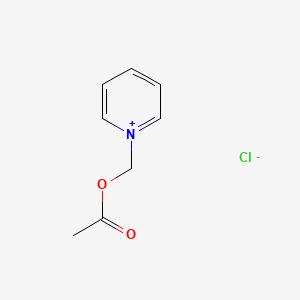
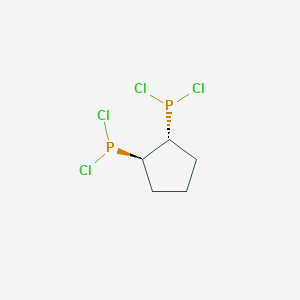
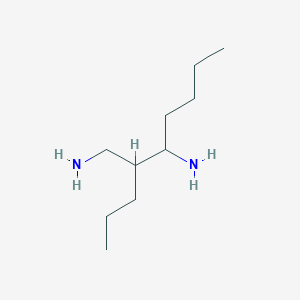
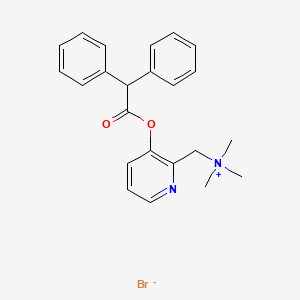
![[2,5-bis[4-(9,9-dimethylacridin-10-yl)phenyl]-4-(4-methylbenzoyl)phenyl]-(4-methylphenyl)methanone](/img/structure/B15347613.png)
